molecular formula C20H16FN3O2 B2420817 1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1358747-40-6

1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2420817
CAS No.: 1358747-40-6
M. Wt: 349.365
InChI Key: PFZSQXWQQKCOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound with the CAS Registry Number 1358747-40-6 . It features a molecular formula of C20H16FN3O2 and an average molecular weight of 349.36 g/mol . This compound is characterized by a quinolin-4(1H)-one core structure, which is substituted at the 3-position by a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is in turn linked to a meta-tolyl (3-methylphenyl) group . The 1,2,4-oxadiazole heterocycle is a well-known pharmacophore in medicinal chemistry, valued for its bioisosteric properties and its presence in compounds with a wide spectrum of biological activities . Computed properties for this molecule include a topological polar surface area of approximately 59.2 Ų and an XLogP3 value of 4.1, indicating certain physicochemical characteristics relevant to drug discovery efforts . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or for investigative studies in various chemical and pharmacological fields.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-3-24-11-16(18(25)15-10-14(21)7-8-17(15)24)20-22-19(23-26-20)13-6-4-5-12(2)9-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZSQXWQQKCOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that belongs to the class of quinoline derivatives and incorporates the oxadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound's structure can be described as follows:

  • Quinoline core : A bicyclic structure that contributes to the compound's biological activity.
  • Oxadiazole ring : Known for its role in enhancing biological activity through various mechanisms.
  • Fluorine and ethyl substituents : These modifications can influence the compound's lipophilicity and bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of key enzymes : It targets thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival .
  • Molecular docking studies : These studies suggest that the compound binds effectively to cancer-related targets, indicating a potential mechanism for its anticancer effects .

2. Antimicrobial Activity

The incorporation of oxadiazole rings has been linked to enhanced antimicrobial properties:

  • Broad-spectrum activity : The compound exhibits activity against various bacterial strains, including resistant strains, making it a candidate for further development in antimicrobial therapies .
  • Mechanism of action : The antimicrobial effects may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, preliminary findings suggest other biological activities:

  • Anti-inflammatory effects : Some derivatives show potential in reducing inflammation, which could complement their anticancer properties .
  • Antioxidant activity : The presence of the oxadiazole moiety has been associated with antioxidant effects, contributing to cellular protection against oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds with oxadiazole moieties:

StudyCompoundActivityFindings
VariousAnticancerInhibition of HDAC and thymidylate synthase; effective against multiple cancer cell lines.
Oxadiazole derivativesAntimicrobialShowed significant activity against E. coli and S. aureus; potential for drug development.
Quinoline derivativesHDAC inhibitionDemonstrated promising results in preclinical models for HDAC6-related diseases.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds, including those containing oxadiazole rings, exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives possess potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of the m-tolyl group may further enhance these properties due to its hydrophobic characteristics.

Antiviral Properties
The structural features of 1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one suggest potential antiviral applications. The presence of the oxadiazole ring is known to contribute to antiviral activity by interfering with viral replication processes .

Anticancer Activity
Quinoline derivatives are widely studied for their anticancer properties. The unique structure of this compound may allow it to interact with various cellular targets involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Case Study 1: Antimicrobial Screening

A study assessed the antimicrobial efficacy of several oxadiazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis . This suggests a promising avenue for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

In vitro studies on quinoline derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound were shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors . This dual mechanism supports their potential as anticancer therapeutics.

Q & A

Q. What established synthetic methodologies are used to prepare 1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one?

The synthesis typically involves cyclocondensation reactions. For example, a related quinolin-4-one derivative was synthesized via a Biginelli-like reaction, where the oxadiazole ring is formed through nucleophilic substitution or cycloaddition. Key steps include introducing the ethyl group via alkylation and fluorination at the 6-position. Intermediate purification uses column chromatography, and structural confirmation relies on NMR and X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and electronic environments. For instance, ¹H NMR distinguishes the ethyl group’s triplet signal (~1.4 ppm) and aromatic protons, while ¹⁹F NMR confirms fluorine substitution. X-ray diffraction (XRD) resolves crystal packing and stereochemistry, as demonstrated for a structurally similar quinolinone derivative .

Q. What physicochemical properties should be prioritized for initial characterization?

Key properties include solubility (in DMSO/PBS), logP (via HPLC), thermal stability (DSC/TGA), and pKa (potentiometric titration). These parameters influence bioavailability and formulation strategies. highlights pKa determination using tetrabutylammonium hydroxide titrations in non-aqueous solvents .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Optimization involves solvent selection (e.g., ethanol for precipitation), catalyst screening (e.g., pyridine derivatives), and stepwise purification (TLC-guided column chromatography). describes Schlenk techniques to control moisture-sensitive steps, while adjusting stoichiometry (e.g., 1.2:1 molar ratios) minimizes side products. Reaction parameters (temperature, time) should be systematically varied using design-of-experiment (DoE) approaches .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Cross-validation using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) under controlled conditions (pH, temperature) is critical. For example, and recommend parallel testing in bacterial (e.g., S. aureus) and mammalian cell lines to differentiate target specificity. Meta-analysis of dose-response curves and stability studies (e.g., HPLC monitoring of degradation) can identify confounding variables .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR studies require systematic modification of substituents:

  • Oxadiazole ring : Replace m-tolyl with electron-withdrawing (e.g., nitro) or donating groups (e.g., methoxy) to assess electronic effects.
  • Quinolinone core : Vary the ethyl group’s chain length or introduce heterocycles (e.g., piperazine) to probe steric tolerance. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like MET kinase or PD-1, guiding rational design. demonstrates this approach for indole-based scaffolds .

Q. What computational methods predict target interactions and pharmacokinetic behavior?

  • Molecular docking : Predicts binding affinity to targets (e.g., viral proteases) by simulating ligand-receptor interactions. used this to prioritize derivatives for antiviral testing.
  • QSAR models : Correlate descriptors (logP, polar surface area) with activity. For example, ’s pKa data informs ionization state under physiological conditions.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How can regioselectivity challenges in oxadiazole formation be addressed?

Regioselectivity is controlled by precursor design (e.g., acylhydrazides vs. amidoximes) and reaction conditions. achieved high regioselectivity using 3-(pyridin-4-yl)propylamine under microwave irradiation. Monitoring via LC-MS identifies intermediates, enabling real-time optimization .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueCritical ObservationsReference
¹H NMR (400 MHz)δ 1.42 (t, J=7.0 Hz, 3H, CH₂CH₃), δ 6.8–8.2 (m, aromatic H)
¹³C NMRδ 165.2 (C=O), δ 122.5–148.1 (aromatic C)
XRDSpace group P2₁/c, dihedral angle = 12.7°

Q. Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temp.80–100°CMaximizes cyclization
SolventDMF/EtOH (3:1)Enhances solubility
CatalystPy·HCl (5 mol%)Accelerates oxadiazole formation
PurificationSilica gel (70–230 mesh)Removes byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.